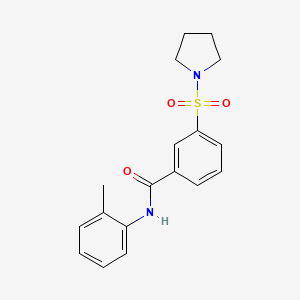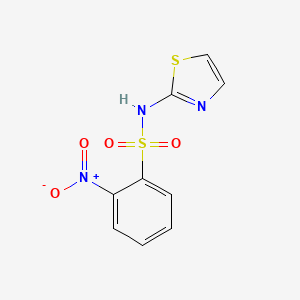
1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine, also known as CMPA, is a novel compound that has been synthesized and studied for its potential applications in various fields of science. This compound has gained attention due to its unique chemical structure and promising properties.
Mécanisme D'action
The mechanism of action of 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is not fully understood, but studies have shown that it exhibits its biological activity by modulating various cellular pathways. 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. These effects suggest that 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has potential therapeutic applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is its unique chemical structure, which makes it a promising candidate for drug development. However, one of the limitations of 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is its low solubility in water, which can make it difficult to study in certain experimental conditions.
Orientations Futures
There are several future directions for research on 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine. One potential direction is to study its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammatory diseases. Another potential direction is to study its mechanism of action in more detail to better understand its biological activity. Additionally, future research could focus on developing new synthesis methods for 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine to improve its solubility and other properties.
Méthodes De Synthèse
The synthesis of 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine involves a series of chemical reactions that require expertise in organic chemistry. The most common method for synthesizing 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is through the condensation reaction of 1-phenyl-3-methyl-4-benzoylpyrazol-5-one and cyclohexylmethylamine. This reaction yields 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine as a yellow crystalline solid.
Applications De Recherche Scientifique
1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been studied extensively for its potential applications in various fields of science. One of the major areas of research has been its use as a potential drug candidate for the treatment of various diseases. Studies have shown that 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
2-(cyclohexylmethyl)-5-methyl-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-13-16(15-10-6-3-7-11-15)17(18)20(19-13)12-14-8-4-2-5-9-14/h3,6-7,10-11,14H,2,4-5,8-9,12,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWBNCMLLJZXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)
![N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)


![2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B5706454.png)
![2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B5706457.png)


![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)



